molecular formula C11H20BNO3Si B1143935 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid CAS No. 1309982-37-3

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid

Cat. No. B1143935
CAS RN: 1309982-37-3
M. Wt: 253.18
InChI Key: LTZDPPIAAAILAR-UHFFFAOYSA-N
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Description

The compound is a boronic acid derivative with a pyridine ring and a tert-butyl(dimethyl)silyl ether group . Boronic acids are known for their role in the Suzuki-Miyaura coupling, a widely-used reaction in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic acids are often synthesized through reactions involving organometallic compounds . The tert-butyl(dimethyl)silyl ether group could potentially be introduced through a silylation reaction .


Molecular Structure Analysis

The molecular structure likely consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom), a boronic acid group (-B(OH)2), and a tert-butyl(dimethyl)silyl ether group attached to the pyridine ring .


Chemical Reactions Analysis

Boronic acids are known to participate in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds . The tert-butyl(dimethyl)silyl ether group could potentially be removed under certain conditions .

Mechanism of Action

In the context of Suzuki-Miyaura coupling, the boronic acid would undergo transmetalation, transferring the organic group from boron to a metal catalyst .

Safety and Hazards

While specific safety information for this compound is not available, boronic acids and silyl ethers can pose hazards such as skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxypyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO3Si/c1-11(2,3)17(4,5)16-10-6-9(12(14)15)7-13-8-10/h6-8,14-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZDPPIAAAILAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148655
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid

CAS RN

1309982-37-3
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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